

The Rise and Fall of Amiton: A Technical Review of a Potent Acaricide

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Compound of Interest

Compound Name: Amiton

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Foreword: This technical guide provides an in-depth review of the historical development of **Amiton**, an organophosphate pesticide. It is intended for researchers, scientists, and professionals in drug development and toxicology. This document details its discovery, chemical properties, mechanism of action, efficacy, and the toxicological findings that led to its withdrawal from agricultural use.

Introduction: The Dawn of a New Acaricide

In the mid-20th century, the quest for more effective crop protection agents was a paramount scientific endeavor. Following the success of early organophosphates, research intensified to discover novel compounds with potent insecticidal and acaricidal properties. It was within this context that **Amiton** emerged from the laboratories of Imperial Chemical Industries (ICI).

Developed in the 1950s by a team led by chemist Ranajit Ghosh, **Amiton**, also known by its trade names Tetram and Inferno, was initially hailed for its remarkable efficacy as a contact insecticide and miticide.^{[1][2][3]} It showed particular promise in controlling mite populations, which were becoming a significant threat to various crops.^[4]

Chemical and Physical Properties

Amiton, chemically known as O,O-diethyl S-(2-diethylamino)ethyl phosphorothioate, is a colorless liquid with the molecular formula C₁₀H₂₄NO₃PS.^{[1][5]} A summary of its key chemical and physical properties is presented in Table 1.

Property	Value	Reference
Chemical Name	O,O-diethyl S-(2-diethylamino)ethyl phosphorothioate	[1]
CAS Registry Number	78-53-5	[1]
Molecular Formula	C ₁₀ H ₂₄ NO ₃ PS	[1]
Molecular Weight	269.34 g/mol	[1]
Appearance	Colorless liquid	[5]
Boiling Point	76°C at 0.01 mmHg	[1]

Synthesis of Amiton

The synthesis of **Amiton** and related organophosphate compounds typically involves the reaction of a diethyl phosphite with sulfur to form the corresponding phosphorothioate, which is then reacted with a suitable aminoethanethiol. While the specific, detailed protocol from the original Ghosh and Newman 1955 publication was not available in the searched resources, a general synthetic pathway can be outlined.

General Experimental Protocol for Synthesis

Objective: To synthesize O,O-diethyl S-(2-diethylamino)ethyl phosphorothioate (**Amiton**).

Materials:

- Diethyl phosphite
- Sulfur
- 2-(Diethylamino)ethanethiol
- A suitable solvent (e.g., toluene)
- A base (e.g., sodium ethoxide)

Procedure:

- **Thionation:** Diethyl phosphite is reacted with elemental sulfur in an inert solvent. This reaction introduces the sulfur atom to the phosphorus center, forming O,O-diethyl phosphorothioate.
- **Alkylation:** The resulting phosphorothioate is then alkylated using 2-(diethylamino)ethanethiol in the presence of a base. The base facilitates the deprotonation of the thiol, creating a nucleophile that attacks the phosphorus atom, displacing a leaving group and forming the final **Amiton** product.
- **Purification:** The crude product is then purified, typically through distillation under reduced pressure, to yield the final colorless liquid.

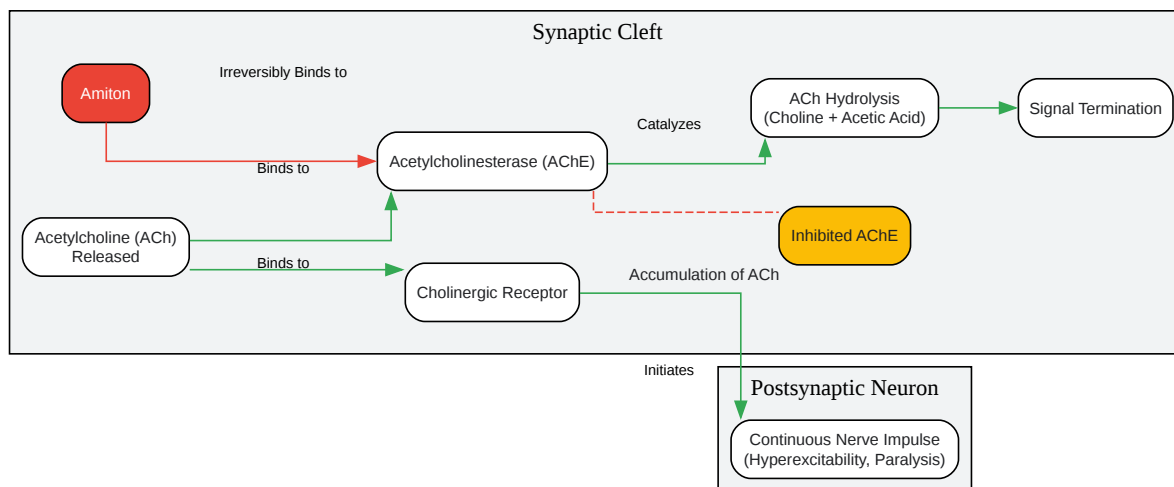
A generalized workflow for the synthesis of **Amiton**.

Mechanism of Action: A Potent Cholinesterase Inhibitor

Amiton, like other organophosphate pesticides, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[6][7] AChE is a critical enzyme in the nervous system of both insects and mammals, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).

Signaling Pathway of Acetylcholinesterase Inhibition

The inhibition of AChE by **Amiton** leads to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of cholinergic receptors, leading to a state of hyperexcitability, paralysis, and ultimately, death of the target pest.[7]



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The signaling pathway of acetylcholinesterase inhibition by **Amiton**.

Efficacy as an Acaricide

Amiton proved to be a highly effective acaricide, particularly against the red spider mite (*Tetranychus urticae*), a common and destructive pest in agriculture.[4] Field trials conducted by ICI in the 1950s demonstrated its potency.[2] Unfortunately, specific quantitative data from these historical field trials, such as application concentrations and corresponding mite mortality percentages, are not readily available in the reviewed literature.

Mammalian Toxicity: The Undoing of a Promising Pesticide

Despite its efficacy, the development of **Amiton** was halted due to its extremely high mammalian toxicity.[2][8] This high toxicity was a common characteristic of many early organophosphates.

Acute Toxicity Data

Key toxicological studies were conducted to determine the median lethal dose (LD50) of **Amiton** in rats. The results from these studies are summarized in Table 2.

Species	Route of Administration	LD50	Reference
Rat (Male, Albino)	Oral	9 mg/kg	Shaffer & West, 1960[1]
Rat	Oral	5.4 mg/kg	Frawley et al., 1963[1]

The low LD50 values highlighted the significant risk **Amiton** posed to non-target organisms, including humans, making its widespread agricultural use unacceptably hazardous.

Experimental Protocol for LD50 Determination (General)

While the specific protocols from the Shaffer & West (1960) and Frawley et al. (1963) studies were not accessible, a general methodology for determining the oral LD50 in rats is as follows:

Objective: To determine the median lethal dose (LD50) of a test substance following a single oral administration in rats.

Materials:

- Test substance (**Amiton**)
- Vehicle for administration (e.g., corn oil)
- Male and female rats of a specific strain (e.g., Wistar or Sprague-Dawley)
- Oral gavage needles
- Observation cages

Procedure:

- **Animal Acclimation:** Animals are acclimated to the laboratory conditions for a specified period before the study.
- **Dose Preparation:** The test substance is prepared in the vehicle at various concentrations.
- **Dose Administration:** A single dose of the test substance is administered to groups of animals via oral gavage. A control group receives only the vehicle.
- **Observation:** Animals are observed for signs of toxicity and mortality at regular intervals (e.g., 1, 4, 24, and 48 hours) and then daily for a period of 14 days.
- **Data Analysis:** The number of mortalities at each dose level is recorded, and the LD50 value is calculated using appropriate statistical methods (e.g., probit analysis).

A generalized workflow for an LD50 determination study.

Regulatory Status and Withdrawal

Due to its high mammalian toxicity, **Amiton** was never commercialized for widespread agricultural use.[8] Its development was halted, and it was subsequently classified as a Schedule 2 chemical under the Chemical Weapons Convention, subjecting it to strict international regulations.[4] This classification reflects its potential for misuse as a nerve agent, a fate shared by other highly toxic organophosphates.

Conclusion

The history of **Amiton** serves as a critical case study in the development of pesticides. While it demonstrated significant promise as an effective acaricide, its concurrent high mammalian toxicity rendered it unsuitable for agricultural applications. The story of **Amiton** underscores the crucial importance of a balanced approach in pesticide development, where efficacy against target pests must be carefully weighed against the potential for harm to non-target organisms and the environment. The stringent toxicological evaluation that led to its withdrawal was a key step in the evolution of pesticide regulation and the ongoing pursuit of safer and more selective crop protection solutions.

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